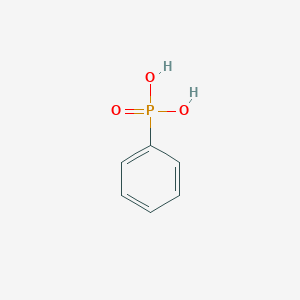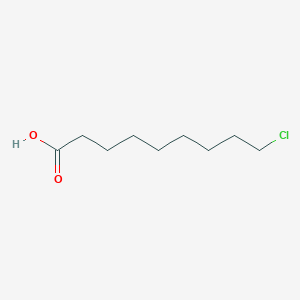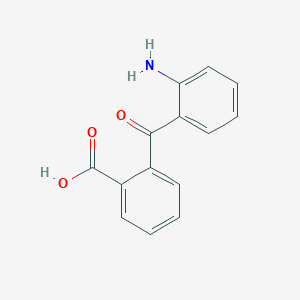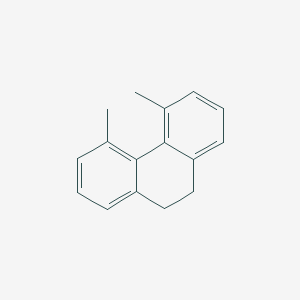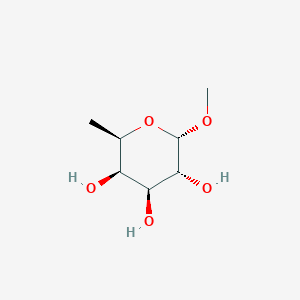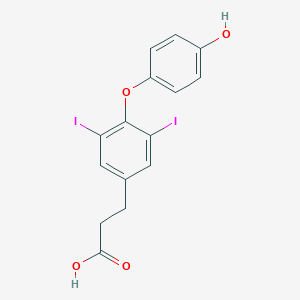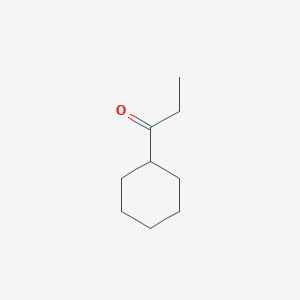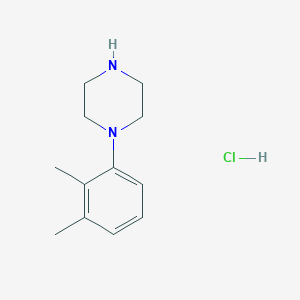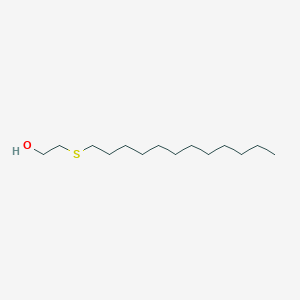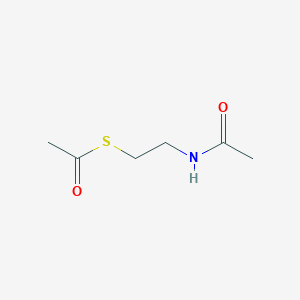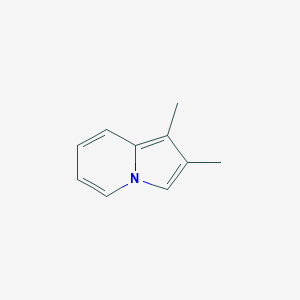
1,2-Dimethylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylindolizine is a heterocyclic organic compound with a fused pyrrolidine ring and an indole ring. It has been the subject of scientific research due to its unique structural properties and potential applications.
作用機序
The mechanism of action of 1,2-Dimethylindolizine varies depending on its application. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties due to its ability to form pi-conjugated systems, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
生化学的および生理学的効果
1,2-Dimethylindolizine has been shown to have various biochemical and physiological effects. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which leads to the destruction of cancer cells. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
実験室実験の利点と制限
1,2-Dimethylindolizine has advantages and limitations for lab experiments. One advantage is its potential as a building block for organic electronic devices due to its semiconducting properties. Another advantage is its potential as a chiral auxiliary in enantioselective reactions. However, one limitation is its low solubility in common solvents, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of 1,2-Dimethylindolizine. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the study of its potential as a building block for organic electronic devices, as well as its potential as a chiral auxiliary in enantioselective reactions. Additionally, the study of its potential as an anticancer agent could lead to the development of new cancer treatments.
合成法
The synthesis of 1,2-Dimethylindolizine can be achieved through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid to form a cyclic imine, which is then reduced to form 1,2-Dimethylindolizine. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form 1,2-Dimethylindolizine. The Bischler-Napieralski reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then cyclized to form 1,2-Dimethylindolizine.
科学的研究の応用
1,2-Dimethylindolizine has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. In medicine, 1,2-Dimethylindolizine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 1,2-Dimethylindolizine has been studied for its potential as a building block for organic electronic devices, as it has been shown to exhibit semiconducting properties. In organic chemistry, 1,2-Dimethylindolizine has been studied for its potential as a chiral auxiliary, as it has been shown to induce enantioselective reactions.
特性
CAS番号 |
1125-77-5 |
|---|---|
製品名 |
1,2-Dimethylindolizine |
分子式 |
C10H11N |
分子量 |
145.2 g/mol |
IUPAC名 |
1,2-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-7-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3 |
InChIキー |
LXJSTVUBHWUAOY-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CC=CC2=C1C |
正規SMILES |
CC1=CN2C=CC=CC2=C1C |
同義語 |
1,2-Dimethylindolizine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






